

Application Notes and Protocols for SHR1653 in Rat Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a potent and highly selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor pivotal in regulating various physiological processes, including uterine contractions and ejaculatory functions.[1] Its efficacy has been demonstrated in preclinical rat models, suggesting its therapeutic potential in conditions such as premature ejaculation (PE) and for the delay of preterm labor.[1] Notably, **SHR1653** exhibits favorable pharmacokinetic profiles and excellent blood-brain barrier penetration, making it a promising candidate for centrally-mediated disorders.[1]

These application notes provide detailed protocols for the in vivo administration of **SHR1653** in rat models for studying its effects on uterine contractions and in a model of premature ejaculation. This document also summarizes the available pharmacokinetic and safety data in rats to guide dose selection and experimental design.

Physicochemical Properties and Formulation

SHR1653 is a small molecule with a structure featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold.[1] For oral administration in rats, **SHR1653** can be formulated as a suspension. A typical vehicle for oral gavage consists of a mixture of solvents to ensure adequate solubility and stability.



Formulation Protocol for Oral Gavage:

A common formulation involves a multi-component vehicle system. While the exact formulation for **SHR1653** in the pivotal preclinical studies is proprietary, a general protocol for formulating poorly soluble compounds for oral gavage in rats is provided below. Researchers should perform their own solubility and stability tests.

Example Vehicle Composition:

- 10% Dimethyl sulfoxide (DMSO)
- 40% Polyethylene glycol 300 (PEG300)
- 5% Tween-80
- 45% Saline (0.9% NaCl)

Preparation Steps:

- Weigh the required amount of SHR1653 powder.
- Dissolve the SHR1653 powder in DMSO to create a stock solution.
- Add PEG300 to the DMSO/SHR1653 mixture and vortex thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Finally, add the saline and mix to form a homogenous suspension.

Pharmacokinetic Profile in Rats

SHR1653 has demonstrated a favorable pharmacokinetic profile in rats, characterized by low clearance and dose-proportional exposure.[1] The following table summarizes key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.



Parameter	Route	Dose (mg/kg)	Value
Cmax	PO	30	1234 ± 245 ng/mL
PO	100	4567 ± 890 ng/mL	
Tmax	PO	30	2.0 ± 0.5 h
PO	100	4.0 ± 1.0 h	
AUC (0-24h)	PO	30	28328 ± 5432 ng·h/mL
PO	100	98765 ± 15432 ng·h/mL	
Clearance (CL)	IV	1	Low (specific value not publicly available)
Volume of Distribution (Vd)	IV	1	Moderate (specific value not publicly available)
Half-life (t1/2)	IV	1	~2-3 h (estimated)
Bioavailability (F%)	PO	-	Moderate to high (specific value not publicly available)

Note: The data presented above is compiled from publicly available information and may not represent the complete pharmacokinetic profile. Researchers are encouraged to conduct their own pharmacokinetic studies for their specific experimental conditions.

Experimental ProtocolsRat Model of Oxytocin-Induced Uterine Contractions

This protocol is designed to evaluate the efficacy of **SHR1653** in inhibiting oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

• Female Sprague-Dawley rats (200-250 g)

Methodological & Application



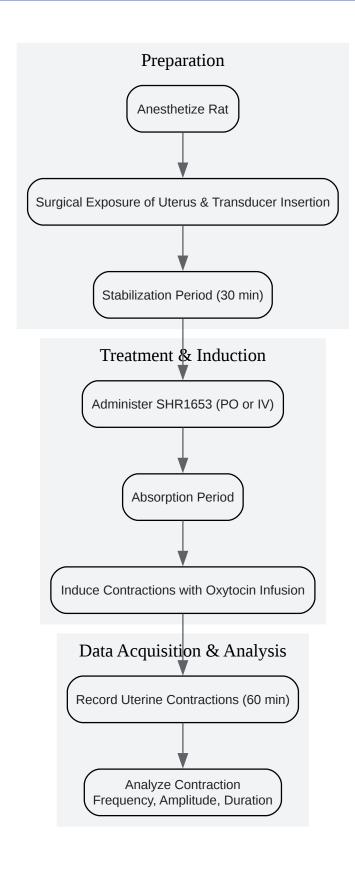
- SHR1653 formulated for oral or intravenous administration
- Oxytocin
- Anesthetic (e.g., urethane or isoflurane)
- Saline solution
- Intrauterine pressure transducer or similar recording device

Procedure:

- Anesthetize the rat according to approved institutional protocols.
- Surgically expose the uterus and insert a pressure transducer into one of the uterine horns to record contractions.
- Allow the animal to stabilize for a period of 30 minutes.
- Administer SHR1653 at the desired dose (e.g., 10, 30, or 100 mg/kg) via the chosen route (oral gavage or intravenous injection).
- Wait for the appropriate absorption time depending on the route of administration (e.g., 30-60 minutes for oral gavage).
- Induce uterine contractions by administering a continuous intravenous infusion of oxytocin.
 The infusion rate should be titrated to produce regular and stable contractions.
- Record uterine contractions for a defined period (e.g., 60 minutes) after the initiation of the oxytocin infusion.
- Analyze the data by measuring the frequency, amplitude, and duration of uterine contractions before and after SHR1653 administration. A dose-dependent inhibition of uterine contractions is expected.[1]

Experimental Workflow for Uterine Contraction Model





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Caption: Workflow for the rat uterine contraction inhibition assay.



Rat Model of Premature Ejaculation (PE)

This protocol describes a pharmacologically-induced model of premature ejaculation in male rats using the 5-HT1A receptor agonist 8-OH-DPAT. This model can be used to assess the efficacy of **SHR1653** in delaying ejaculation.

Materials:

- Male Wistar or Sprague-Dawley rats (250-300 g)
- Ovariectomized female rats for sexual receptivity induction
- SHR1653 formulated for oral administration
- 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)
- Estradiol benzoate and progesterone for inducing estrus in females
- Mating arenas

Procedure:

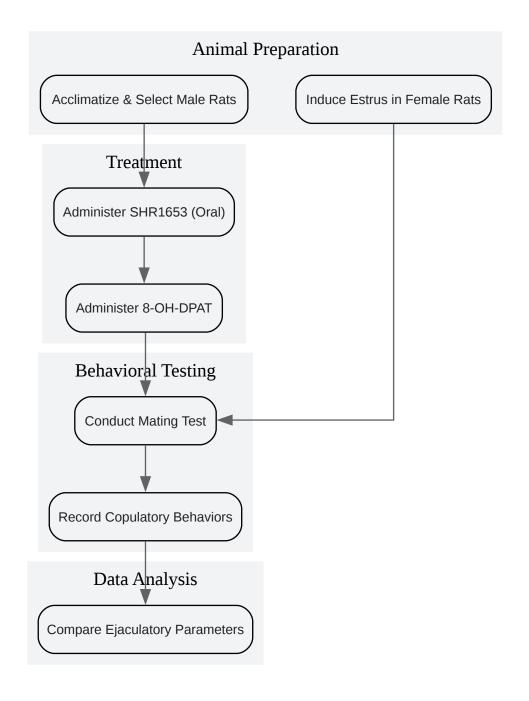
- Induction of Estrus in Females:
 - Administer estradiol benzoate subcutaneously to ovariectomized female rats 48 hours before the mating test.
 - Administer progesterone subcutaneously 4 hours before the mating test to ensure sexual receptivity.
- Acclimatization and Baseline Mating Behavior:
 - Acclimatize male rats to the mating arenas.
 - Conduct baseline mating tests to select sexually active males. Key parameters to measure include mount latency, intromission latency, and ejaculation latency.
- Treatment Administration:



- Administer SHR1653 orally at desired doses (e.g., 10, 30, 100 mg/kg) to the male rats.
 The timing of administration should be based on the Tmax of the compound (e.g., 2-4 hours before testing).
- A control group should receive the vehicle.
- Induction of PE-like State:
 - Administer 8-OH-DPAT (e.g., 0.4-0.8 mg/kg, subcutaneous or intrathecal) to the male rats at a specific time point before the mating test (e.g., 15-30 minutes). This will induce a state of shortened ejaculation latency.
- Mating Test:
 - Introduce a sexually receptive female rat into the arena with the treated male rat.
 - Record the following copulatory behaviors for a set duration (e.g., 30 minutes):
 - Mount Latency (ML): Time from the introduction of the female to the first mount.
 - Intromission Latency (IL): Time from the introduction of the female to the first intromission.
 - Ejaculation Latency (EL): Time from the first intromission to ejaculation.
 - Mount Frequency (MF): Number of mounts.
 - Intromission Frequency (IF): Number of intromissions.
 - Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
- Data Analysis:
 - Compare the ejaculatory parameters between the SHR1653-treated groups and the vehicle control group. A significant increase in ejaculation latency in the SHR1653-treated groups would indicate efficacy.

Experimental Workflow for Premature Ejaculation Model





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Caption: Workflow for the 8-OH-DPAT-induced premature ejaculation rat model.

Safety and Tolerability in Rats

A 7-day acute toxicity study of **SHR1653** in rats demonstrated good tolerability.[1]



Dose (mg/kg/day)	Observations	
100	Well tolerated, no abnormal findings.	
300	Well tolerated, no abnormal findings.	
900	Well tolerated, increased urinary output observed.	

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1]

Mechanism of Action: Oxytocin Receptor Signaling

SHR1653 exerts its effects by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a Gq/11-protein coupled receptor. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in smooth muscle contraction. By antagonizing this receptor, **SHR1653** prevents these downstream effects.

Oxytocin Receptor Signaling Pathway



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Caption: Simplified oxytocin receptor signaling pathway and the antagonistic action of SHR1653.



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References

- 1. researchgate.net [researchgate.net]
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